N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of benzil with ammonium acetate in the presence of acetic acid.
Attachment of the Sulfanyl Group: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acylation: The final step involves the acylation of the sulfanyl-imidazole derivative with 2,4-dichlorophenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The imidazole ring is known to bind to metal ions and can inhibit the activity of metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide: can be compared to other imidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and sulfanyl groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H17Cl2N3OS |
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Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H17Cl2N3OS/c24-17-11-12-19(18(25)13-17)26-20(29)14-30-23-27-21(15-7-3-1-4-8-15)22(28-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,29)(H,27,28) |
InChI Key |
NJFSQLMHYZGTDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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